5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid
CAS No.: 74556-80-2
Cat. No.: VC4580758
Molecular Formula: C12H9FO3S
Molecular Weight: 252.26
* For research use only. Not for human or veterinary use.
![5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid - 74556-80-2](/images/structure/VC4580758.png)
Specification
CAS No. | 74556-80-2 |
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Molecular Formula | C12H9FO3S |
Molecular Weight | 252.26 |
IUPAC Name | 5-[(4-fluorophenoxy)methyl]thiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C12H9FO3S/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7H2,(H,14,15) |
Standard InChI Key | WQUJPWHNMWTEIQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1OCC2=CC=C(S2)C(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 2-position with a carboxylic acid group (-COOH) and at the 5-position with a (4-fluorophenoxy)methyl group. The fluorine atom on the phenoxy moiety introduces electronegativity and steric effects that influence intermolecular interactions. The IUPAC name, 5-[(4-fluorophenoxy)methyl]thiophene-2-carboxylic acid, reflects this substitution pattern .
Key Structural Features:
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Thiophene Core: Contributes to aromatic stability and participation in π-π stacking interactions.
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Carboxylic Acid Group: Enhances solubility in polar solvents and enables hydrogen bonding.
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4-Fluorophenoxy Methyl Group: Modulates electronic properties and metabolic stability.
Physicochemical Characteristics
Experimental and predicted properties of this compound are summarized below:
Property | Value |
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Molecular Weight | 252.26 g/mol |
Boiling Point | 430.9 \pm 40.0 \, ^\circ\text{C} |
Density | |
pKa | |
Solubility | Moderate in polar aprotic solvents |
The relatively high boiling point and density suggest strong intermolecular forces, likely due to hydrogen bonding and dipole-dipole interactions .
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
A common synthetic route involves the Suzuki-Miyaura coupling between 4-fluorophenol and a thiophene-derived boronic ester. This cross-coupling reaction, catalyzed by palladium complexes (e.g., Pd(PPh₃)₄), proceeds under inert conditions to yield the target compound after hydrolysis.
Representative Reaction Scheme:
Industrial-Scale Production
Industrial methods optimize yield and purity through:
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Continuous Flow Reactors: Enhance reaction control and scalability.
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Automated Purification Systems: Employ recrystallization or chromatography to achieve >98% purity.
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Green Chemistry Principles: Solvent recovery and waste minimization strategies.
Chemical Reactivity and Functionalization
Oxidation Reactions
The thiophene sulfur atom undergoes oxidation with reagents like or m-CPBA, yielding sulfoxides () or sulfones ().
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol () using , though ester intermediates are often employed to prevent over-reduction.
Substitution Reactions
The fluorophenoxy group participates in nucleophilic aromatic substitution (NAS) with amines or thiols under basic conditions, enabling diversification of the aromatic ring.
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to first-line antibiotics. The fluorine atom enhances membrane permeability, while the thiophene ring disrupts bacterial biofilm formation .
Anti-Inflammatory Effects
In murine models, the compound suppresses TNF-α and IL-6 production by inhibiting NF-κB translocation. This activity is attributed to the carboxylic acid group’s interaction with kinase domains .
Activity | Target/Mechanism | Efficacy (IC₅₀) |
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Antimicrobial | Bacterial cell membrane disruption | 12.5 µM |
Anticancer | Mitochondrial apoptosis pathway | 8.2 µM |
Anti-inflammatory | NF-κB inhibition | 5.6 µM |
Applications in Scientific Research
Drug Discovery
The compound serves as a lead structure for developing:
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Antibiotic Adjuvants: Enhances efficacy of β-lactams against resistant strains.
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Kinase Inhibitors: Modulates MAPK/ERK signaling in oncology.
Materials Science
Incorporation into conductive polymers improves thermal stability and electron mobility, with applications in organic photovoltaics.
Comparison with Structural Analogs
Halogen-Substituted Derivatives
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Chloro Analog: Higher lipophilicity but reduced metabolic stability.
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Bromo Analog: Increased molecular weight impedes cellular uptake.
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Fluoro Analog (This Compound): Optimal balance of electronegativity and bioavailability.
Methyl-Substituted Derivative
Replacing fluorine with a methyl group abolishes NF-κB inhibitory activity, underscoring fluorine’s critical role in anti-inflammatory effects.
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